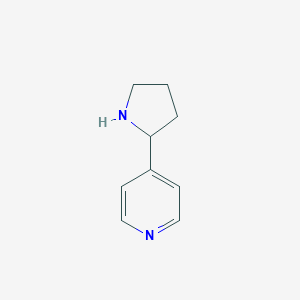

4-Pyrrolidin-2-ylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNPIOGJLCICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378004, DTXSID901305418 | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130343-15-6, 128562-25-4 | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Pyrrolidin-2-ylpyridine: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-pyrrolidin-2-ylpyridine (CAS No. 128562-25-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data on the physicochemical and structural properties of this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, including predicted properties and data from structurally related analogs, to offer a valuable resource for researchers. Particular attention is given to its role as a key building block for neurologically active agents, drawing parallels with its structural analogs, including isomers and derivatives that target critical pathways in the central nervous system (CNS). This document outlines potential synthetic strategies, discusses its structural features, and explores its promising applications in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinyl-Pyridine Scaffold

The fusion of a pyrrolidine ring with a pyridine moiety creates a privileged scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, provides three-dimensional diversity and chiral centers that are crucial for specific interactions with biological targets.[1] The pyridine ring, a bioisostere of a phenyl group with an embedded nitrogen atom, imparts desirable pharmacokinetic properties and serves as a key hydrogen bond acceptor in ligand-receptor interactions.

This compound, specifically, has emerged as a valuable intermediate in the synthesis of compounds targeting the central nervous system.[2][3] Its structural resemblance to key endogenous neurotransmitters and natural alkaloids makes it a compelling starting point for the design of modulators for various receptors and enzymes.

Molecular Structure and Isomerism

It is critical to distinguish this compound from its more extensively characterized isomer, 4-pyrrolidin-1-ylpyridine (CAS No. 2456-81-7). In the target molecule of this guide, the pyrrolidine ring is attached to the pyridine ring at the 2-position of the pyrrolidine, creating a secondary amine within the pyrrolidine ring and a chiral center at the point of attachment. In contrast, the 1-yl isomer features a tertiary amine, with the pyridine ring attached to the nitrogen of the pyrrolidine ring. This seemingly subtle difference has profound implications for the molecule's chemical reactivity, stereochemistry, and biological activity.

Diagram 1: Isomeric Distinction

Caption: Logical relationship illustrating the key structural difference between this compound and its isomer 4-pyrrolidin-1-ylpyridine.

Chemical and Physical Properties

Direct experimental data for this compound is not extensively available. The information presented below is a combination of data from commercial suppliers and computationally predicted values.

| Property | Value | Source |

| CAS Number | 128562-25-4 | [2][4] |

| Molecular Formula | C₉H₁₂N₂ | [2][4] |

| Molecular Weight | 148.21 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point (Predicted) | 253.8 ± 28.0 °C | [4] |

| Density (Predicted) | 1.042 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.84 ± 0.10 | [4] |

| Water Solubility | Slightly soluble in water | [4] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

Synthesis Strategies

While a specific, detailed, and validated protocol for the synthesis of this compound is not readily found in peer-reviewed literature, several general methods for the synthesis of 2-substituted pyrrolidines can be adapted.

General Approach: Ring Contraction of Pyridines

A promising and innovative approach involves the photo-promoted ring contraction of pyridines. This method utilizes a silylborane reagent to convert pyridines into N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which can then be further functionalized to yield a variety of substituted pyrrolidines.[5] This strategy offers a pathway to construct the pyrrolidine ring with control over stereochemistry.

Diagram 2: Generalized Synthetic Pathway via Ring Contraction

Caption: A conceptual workflow for the synthesis of pyrrolidine derivatives from pyridines.

Protocol: Adaptation of Nornicotine Analog Synthesis

The synthesis of nornicotine and its analogs provides a relevant template for the preparation of 2-(pyridin-3-yl)pyrrolidine, a close structural relative of the target compound. One established method involves the reaction of 3-(aminomethyl)pyridine with a suitable halogenoalkane, followed by N-deprotection and base-catalyzed intramolecular ring closure.[1] Adapting this for this compound would likely involve starting with a 4-substituted pyridine precursor.

Conceptual Experimental Protocol (Adaptable for this compound):

-

Condensation: React 4-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, to form a chiral ketimine.

-

Alkylation: Perform an enantioselective C-alkylation of the ketimine using an appropriate 1,3-dihalopropane.

-

Deprotection and Cyclization: Treat the alkylated intermediate with a reagent like hydrazine to remove the chiral auxiliary and induce intramolecular cyclization to form the pyrrolidine ring.

-

Purification: Purify the final product using column chromatography.

It is imperative for researchers to conduct thorough literature searches for specific adaptations and to optimize reaction conditions for the synthesis of this compound.

Spectroscopic and Structural Characterization (Comparative Analysis)

As previously stated, obtaining experimental spectra for this compound has proven challenging. However, extensive data exists for its isomer, 4-pyrrolidin-1-ylpyridine. This information is presented for comparative purposes and to aid researchers in the characterization of their own synthesized materials, with the strong caveat that the spectra will differ significantly due to the different substitution patterns.

¹H NMR Spectroscopy (of 4-Pyrrolidin-1-ylpyridine)

The ¹H NMR spectrum of 4-pyrrolidin-1-ylpyridine in CDCl₃ typically shows characteristic signals for the pyridine and pyrrolidine protons.

-

Pyridine Protons: Two sets of doublets in the aromatic region, one for the protons at the 2 and 6 positions and another for the protons at the 3 and 5 positions.

-

Pyrrolidine Protons: Two multiplets in the aliphatic region, corresponding to the protons on the carbons adjacent to the nitrogen and the protons on the other carbons of the pyrrolidine ring.[6]

Infrared (IR) Spectroscopy (of 4-Pyrrolidin-1-ylpyridine)

The IR spectrum of 4-pyrrolidin-1-ylpyridine would be expected to show characteristic absorptions for:

-

C-H stretching of the aromatic and aliphatic groups.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

C-N stretching vibrations.[7]

Mass Spectrometry (of 4-Pyrrolidin-1-ylpyridine)

The mass spectrum of 4-pyrrolidin-1-ylpyridine would show a molecular ion peak corresponding to its molecular weight (148.21 g/mol ) and characteristic fragmentation patterns.[7]

Crystal Structure (of 4-Pyrrolidin-1-ylpyridine)

A crystal structure for 4-pyrrolidin-1-ylpyridine has been reported in the literature. This data provides precise bond lengths and angles for this isomer, which can be used as a reference for computational modeling of this compound.[8]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for the development of novel therapeutics, particularly for CNS disorders. Its structural similarity to nicotine and other alkaloids makes it an attractive starting point for designing ligands for nicotinic and muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-substituted pyrrolidine-pyridine core is a well-established pharmacophore for nAChR ligands. Analogs of nicotine, which is 3-(1-methylpyrrolidin-2-yl)pyridine, have been extensively studied for their potential in treating neurodegenerative diseases, pain, and addiction.[6][9] Derivatives of this compound could be explored as novel nAChR modulators with potentially different subtype selectivity and pharmacokinetic profiles.

Muscarinic Acetylcholine Receptor (mAChR) Agonists and Antagonists

The pyrrolidine ring is also a common feature in muscarinic receptor ligands.[10] By modifying the substituents on the pyrrolidine and pyridine rings of this compound, it is conceivable to develop selective agonists or antagonists for different muscarinic receptor subtypes, which are implicated in a range of conditions from cognitive disorders to smooth muscle dysfunction.[4]

Diagram 3: Potential Therapeutic Targets

Caption: Conceptual diagram illustrating the potential of the this compound scaffold to generate ligands for various CNS targets.

Conclusion and Future Directions

This compound is a molecule with considerable untapped potential in drug discovery. While the current lack of extensive experimental data presents a challenge, it also represents an opportunity for further research. The synthesis and thorough characterization of this compound, including the determination of its spectroscopic properties and crystal structure, are crucial next steps. Subsequent exploration of its derivatization to create libraries of analogs for screening against various CNS targets, particularly nAChRs and mAChRs, could lead to the discovery of novel and potent therapeutic agents. The insights provided in this guide, drawn from available data and the study of related compounds, offer a solid foundation for researchers to embark on the exploration of this promising chemical entity.

References

- Journal of Medicinal Chemistry - ACS Publications. (n.d.). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands.

- PubChem. (n.d.). 4-Pyrrolidinopyridine.

- Chem-Impex. (n.d.). This compound.

- PubMed. (n.d.). Presynaptic antagonist-postsynaptic agonist at muscarinic cholinergic synapses. N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide.

- PubChem. (n.d.). 4-Pyrrolidinopyridine - Crystal Structures.

- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

- ResearchGate. (2025, August 6). Preparation and properties of chiral 4-pyrrolidinopyridine (PPY) analogues with dual functional side chains.

- Google Patents. (n.d.).

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues.

- Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines.

- Chem-Impex. (n.d.). This compound.

- PubMed. (2022, June 1).

- PubMed Central. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- NIST WebBook. (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Presynaptic antagonist-postsynaptic agonist at muscarinic cholinergic synapses. N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Pyrrolidin-2-ylpyridine NMR

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Elucidation of a Versatile Heterocycle

4-Pyrrolidin-2-ylpyridine, a heterocyclic compound featuring both a pyridine and a pyrrolidine ring, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, including nicotine and its analogs. The precise characterization of this molecule is paramount for its application in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of this compound, offering a detailed analysis of its spectral features and a practical guide to obtaining high-quality NMR data.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine and pyrrolidine rings. The chemical shifts are influenced by the electronic environment of each proton, including the electronegativity of the nitrogen atoms and the aromaticity of the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Atom Number | Multiplicity | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H-2' | d | 8.55 | J(H-2', H-3') = 4.8 |

| H-6' | d | 8.55 | J(H-6', H-5') = 4.8 |

| H-3' | d | 7.20 | J(H-3', H-2') = 4.8 |

| H-5' | d | 7.20 | J(H-5', H-6') = 4.8 |

| H-2 | t | 4.20 | J(H-2, H-3a) = 8.0, J(H-2, H-3b) = 8.0 |

| H-5a | m | 3.30 | |

| H-5b | m | 3.15 | |

| H-3a | m | 2.20 | |

| H-3b | m | 2.00 | |

| H-4a | m | 1.90 | |

| H-4b | m | 1.75 | |

| NH | br s | (variable) |

Disclaimer: The data in this table is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Ring Protons (H-2', H-3', H-5', H-6'): The protons on the pyridine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded, appearing at approximately 8.55 ppm. The protons meta to the nitrogen (H-3' and H-5') are expected at a more upfield position, around 7.20 ppm. The coupling pattern will be a set of two doublets, characteristic of a 4-substituted pyridine ring.

-

Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): The protons on the pyrrolidine ring will be found in the more upfield, aliphatic region of the spectrum. The proton at the chiral center (H-2), being attached to a carbon adjacent to both a nitrogen and the pyridine ring, is the most deshielded of the pyrrolidine protons and is predicted to be a triplet around 4.20 ppm. The methylene protons of the pyrrolidine ring (H-3, H-4, and H-5) will appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.

-

NH Proton: The chemical shift of the pyrrolidine N-H proton is variable and will depend on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and proximity to electronegative atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Predicted Chemical Shift (ppm) |

| C-4' | 155.0 |

| C-2' | 149.5 |

| C-6' | 149.5 |

| C-3' | 121.0 |

| C-5' | 121.0 |

| C-2 | 60.0 |

| C-5 | 47.0 |

| C-3 | 35.0 |

| C-4 | 25.0 |

Disclaimer: The data in this table is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Ring Carbons (C-2', C-3', C-4', C-5', C-6'): The carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The carbon atom attached to the pyrrolidine ring (C-4') will be the most downfield due to the substitution effect. The carbons adjacent to the nitrogen (C-2' and C-6') will also be significantly deshielded. The carbons at the 3' and 5' positions will appear at a more upfield chemical shift.

-

Pyrrolidine Ring Carbons (C-2, C-3, C-4, C-5): The sp³ hybridized carbons of the pyrrolidine ring will appear in the aliphatic region. The carbon at the point of attachment to the pyridine ring (C-2) will be the most deshielded of the pyrrolidine carbons. The other pyrrolidine carbons (C-3, C-4, and C-5) will have chemical shifts typical for aliphatic amines.

Molecular Structure and NMR Assignment

To facilitate the interpretation of the NMR data, the following diagram illustrates the structure of this compound with the IUPAC numbering system used for the assignments in this guide.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a field-proven protocol for the preparation and analysis of a sample of this compound. As this compound is a heterocyclic amine, it may be sensitive to air and moisture, thus requiring careful handling.[1][2][3]

Sample Preparation:

-

Analyte Preparation: Ensure the this compound sample is pure. The presence of impurities will complicate the spectrum. Purity can be assessed by techniques such as GC-MS or LC-MS.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For potentially air-sensitive compounds, it is advisable to use a freshly opened ampule of deuterated solvent or a solvent that has been properly dried and degassed.[1]

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.

-

Sample Handling (for air-sensitive samples): If the compound is suspected to be air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5]

-

Use a J. Young NMR tube or a flame-sealed tube to prevent exposure to the atmosphere during the experiment.[1]

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral resolution.

-

Tuning and Matching: The NMR probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: A typical acquisition time is 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-160 ppm).

-

Acquisition Time: A typical acquisition time is 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Advanced 2D NMR Techniques for Structural Confirmation

For a definitive structural assignment, especially for complex molecules, two-dimensional (2D) NMR experiments are indispensable.[6][7][8] These experiments provide information about the connectivity between different nuclei.

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other in the molecule. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the pyrrolidine ring, helping to trace the spin systems.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as C-4' in the pyridine ring.[7]

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, a molecule of significant interest in chemical and pharmaceutical research. The detailed interpretation of the predicted spectra, coupled with a robust experimental protocol and an introduction to advanced 2D NMR techniques, offers a valuable resource for scientists working on the synthesis and characterization of this and related heterocyclic compounds. While the provided spectral data is based on computational predictions, it serves as an excellent starting point for the experimental verification and structural confirmation of this compound.

References

- Organomation. NMR Sample Preparation: The Complete Guide. Accessed January 9, 2026. [Link]

- Borys, A. 6: NMR Preparation. Chemistry LibreTexts.

- Chemistry LibreTexts. Preparing NMR Samples on a Schlenk Line.

- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Published August 6, 2013. [Link]

- Bandyopadhyay, P. 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Published December 3, 2020. [Link]

- Chemistry LibreTexts. 2D NMR Introduction.

- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Physical properties of 2-(4-Pyridyl)pyrrolidine

An In-Depth Technical Guide to the Physical Properties of 2-(4-Pyridyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2-(4-Pyridyl)pyrrolidine (CAS: 128562-25-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural motif present in various biologically active molecules, a thorough understanding of its physicochemical characteristics is paramount for researchers in lead optimization, formulation science, and analytical development. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental design and providing detailed, validated protocols for determining critical parameters such as acid dissociation constants (pKa) and aqueous solubility. All discussions are grounded in authoritative references to ensure scientific integrity and practical utility for scientists and drug development professionals.

Compound Identification and Core Characteristics

2-(4-Pyridyl)pyrrolidine is a bicyclic molecule featuring a pyridine ring linked at the 4-position to a pyrrolidine ring at its 2-position. This structure possesses two distinct basic nitrogen centers and a chiral center at the point of linkage, making its stereochemistry a potentially critical factor in biological applications.

The compound is typically supplied as a colorless to yellow liquid.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(pyrrolidin-2-yl)pyridine | N/A |

| Synonyms | 2-(4-Pyridyl)pyrrolidine, 4-(2-Pyrrolidinyl)pyridine | [1] |

| CAS Number | 128562-25-4 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity (Typical) | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Acid-Base Properties (pKa): A Critical Determinant of Biological Behavior

Expertise & Experience: The ionization state of a drug candidate, dictated by its pKa value(s) and the pH of the surrounding medium, is arguably one of its most influential physicochemical properties.[2] It governs aqueous solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of the molecule. 2-(4-Pyridyl)pyrrolidine possesses two basic nitrogen atoms: one on the sp²-hybridized pyridine ring and one on the sp³-hybridized aliphatic pyrrolidine ring.

It is mechanistically expected that the pyrrolidine nitrogen will be significantly more basic (higher pKa) than the pyridine nitrogen. The lone pair of the pyrrolidine nitrogen resides in an sp³ orbital and is readily available for protonation. In contrast, the lone pair of the pyridine nitrogen is in an sp² orbital and is less basic due to the higher s-character and the electron-withdrawing nature of the aromatic ring. For context, the conjugate acid of the parent pyrrolidine has a pKa of approximately 11.3, while that of pyridine is about 5.2.[3][4] Therefore, two distinct pKa values are expected for this molecule.

Authoritative Protocol: pKa Determination by ¹H NMR Titration

The determination of pKa via NMR titration is a robust and elegant method that allows for the simultaneous determination of pKa values for multiple ionizable centers within a molecule, provided their local protons experience a chemical shift change upon protonation.[5][6] This protocol is self-validating as the sigmoidal plot of chemical shift versus pH provides a clear visual confirmation of the titration event.

Objective: To experimentally determine the pKa values corresponding to the pyridine and pyrrolidine nitrogens of 2-(4-Pyridyl)pyrrolidine.

Materials and Reagents:

-

2-(4-Pyridyl)pyrrolidine

-

Deuterium oxide (D₂O)

-

0.1 M DCl in D₂O

-

0.1 M NaOD in D₂O

-

pH meter calibrated for aqueous solutions

-

NMR spectrometer (≥400 MHz recommended)

-

NMR tubes

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of 2-(4-Pyridyl)pyrrolidine of approximately 15-20 mg/mL in D₂O.[5]

-

pH Adjustment: Aliquot the stock solution into several NMR tubes. Adjust the pD of each sample to a different value across a wide range (e.g., pD 1 to 13) using microliter additions of 0.1 M DCl or 0.1 M NaOD.

-

pD Measurement: Measure the pH of each D₂O solution using a standard pH meter and convert the reading (pH) to pD using the established correction: pD = pH + 0.4.[5]

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each prepared sample at a constant temperature.

-

Data Analysis:

-

Identify aromatic protons on the pyridine ring and aliphatic protons on the pyrrolidine ring that show a significant change in chemical shift (δ) with pD.

-

Plot the chemical shift (δ in ppm) of a chosen proton against the corresponding pD value for all samples.

-

The resulting data should form one or two sigmoidal curves. The inflection point of each curve corresponds to the pKa value for the nearby nitrogen.[6]

-

The pKa can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation adapted for chemical shifts.[6]

-

Visualization: Workflow for pKa Determination

Caption: Workflow for pKa Determination by NMR Titration.

Solubility Profile

Expertise & Experience: Solubility is a gatekeeper property in drug development; a compound must be in solution to be absorbed and exert its therapeutic effect.[7] It's crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This is a high-throughput screen used early in discovery to quickly flag problematic compounds.[8][9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, typically performed on promising late-stage candidates using the shake-flask method.[8][10]

Given its polar functional groups (two nitrogen atoms capable of hydrogen bonding), 2-(4-Pyridyl)pyrrolidine is expected to exhibit reasonable aqueous solubility, which will be highly pH-dependent due to its basic nature. Solubility will be lowest at high pH (when both nitrogens are in their free base form) and will increase significantly at lower pH values as the compound forms protonated, more water-soluble salts.

Authoritative Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the benchmark for determining the thermodynamic equilibrium solubility and is essential for pre-formulation studies.[10][11]

Objective: To determine the equilibrium solubility of 2-(4-Pyridyl)pyrrolidine in various aqueous buffers.

Materials and Reagents:

-

2-(4-Pyridyl)pyrrolidine (solid or neat liquid)

-

Aqueous buffers of relevant pH (e.g., pH 2.0, pH 5.0, pH 7.4)

-

Incubator shaker set to a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF) that exhibit low compound binding

-

HPLC or LC-MS/MS system for quantification

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of 2-(4-Pyridyl)pyrrolidine to vials containing the different aqueous buffers. The presence of undissolved compound is essential to ensure saturation is reached.[10]

-

Equilibration: Seal the vials and place them in an incubator shaker. Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10][11]

-

Phase Separation: After incubation, confirm visually that undissolved solid/liquid remains. Centrifuge the vials at high speed to pellet the excess compound.[10]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles.[11]

-

Quantification: Accurately dilute the filtered supernatant with a suitable analytical solvent. Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.

-

Reporting: The calculated concentration is the equilibrium solubility at that specific pH and temperature.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity, structure, and purity of a compound.

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the four non-equivalent protons of the pyridine ring in the aromatic region (typically δ 7.0-8.5 ppm). The pyrrolidine ring will exhibit complex multiplets in the aliphatic region (typically δ 1.5-4.5 ppm) due to the chiral center and proton-proton coupling. The N-H proton of the pyrrolidine may appear as a broad singlet.

-

¹³C NMR Spectroscopy: The spectrum should display nine distinct carbon signals. Five signals will be in the aromatic region (δ 120-160 ppm) corresponding to the pyridine ring, and four signals will be in the aliphatic region (δ 20-70 ppm) for the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: Key expected vibrational bands include N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=N/C=C stretching for the pyridine ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: In an ESI+ experiment, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's monoisotopic mass plus the mass of a proton.

Safety and Handling

As a prudent laboratory practice, 2-(4-Pyridyl)pyrrolidine should be handled with appropriate care, assuming it may be harmful or corrosive until proven otherwise.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 0-8°C.[1][12] Keep away from strong oxidizing agents and strong acids.[12]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[13] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[13] If inhaled, move the person to fresh air.[13] If swallowed, rinse mouth with water and seek immediate medical attention.[12][13]

References

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

- Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

- Determination of the pK a values of some pyridine derivatives by computational methods.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

- In vitro solubility assays in drug discovery. PubMed. [Link]

- Determination of the pKa values of some pyridine derivatives by computational methods.

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Safety D

- 2-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.

- Pyrrolidine. DrugFuture. [Link]

- Pyrrolidine. Common Organic Chemistry. [Link]

- 4-Pyrrolidinopyridine. PubChem. [Link]

- Pyrrolidine. Wikipedia. [Link]

- 4-Pyrrolidinylpyridine. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. datapdf.com [datapdf.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. fishersci.ca [fishersci.ca]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Pyrrolidin-2-ylpyridine

Introduction

4-Pyrrolidin-2-ylpyridine, a heterocyclic compound featuring both a pyridine and a pyrrolidine moiety, is a versatile building block in medicinal chemistry.[1][2] Its structural motifs are present in a range of biologically active molecules, making it a compound of significant interest for researchers and drug development professionals.[1][2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective application in drug discovery and development, from early-stage screening to formulation.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility and stability of this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing relevant solubility and stability studies.

| Property | Value/Description | Source |

| CAS Number | 128562-25-4 | [4] |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [4] |

| Predicted pKa | 8.84 ± 0.10 | [4] |

| Predicted Boiling Point | 253.8 ± 28.0 °C | [4] |

| Predicted Density | 1.042 ± 0.06 g/cm³ | [4] |

| Water Solubility | Slightly soluble in water | [4] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

The predicted pKa of 8.84 suggests that this compound is a basic compound. This is a critical parameter as it dictates the ionization state of the molecule at different pH values, which in turn significantly influences its aqueous solubility. The pyridine and pyrrolidine nitrogens are the likely sites of protonation. The solubility of an ionizable compound is often pH-dependent, and understanding this relationship is essential for predicting its behavior in biological systems and for developing formulations.[5]

Comprehensive Solubility Profiling

Solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] A thorough solubility assessment is therefore a critical step in early drug development. Two key types of solubility measurements are particularly relevant: kinetic and thermodynamic solubility.[3]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO).[3][6] This high-throughput screening method is valuable in the early stages of drug discovery to quickly identify compounds with potential solubility liabilities.[3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add the DMSO solutions to a microplate.

-

Aqueous Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) with shaking.[6] Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[6]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[5] This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is crucial for lead optimization and pre-formulation studies.[7]

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 3, 5, 7.4, and 9) and relevant organic solvents or co-solvent mixtures.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][9]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[6]

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A standard curve of the compound in the corresponding solvent should be used for accurate quantification.[11]

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment and Degradation Pathway Elucidation

Evaluating the chemical stability of this compound is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of potential drug products.[12][13] Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its shelf-life.[14][15]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method.[16][17] It involves exposing the drug substance to conditions more severe than accelerated stability testing to promote degradation.[17] The goal is to generate degradation products to a level of 5-20%.[18][19]

-

Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[18]

-

Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and elevated temperature.[18]

-

Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16][17]

-

Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, such as HPLC, to monitor the formation of degradation products.[17]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify its degradation products without interference from excipients.[20][21]

-

Column and Mobile Phase Selection: Start with a versatile reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[22] The choice of buffer pH should consider the pKa of this compound to ensure good peak shape and retention.

-

Gradient Optimization: Develop a gradient elution program to separate the parent compound from its degradation products generated during forced degradation studies.[22]

-

Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for the detection of both the parent compound and its impurities.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated:

-

Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings are susceptible to oxidation, potentially forming N-oxides. The pyrrolidine ring could also undergo oxidative cleavage.

-

Hydrolysis: While generally stable, under harsh acidic or basic conditions, the pyrrolidine ring could potentially undergo ring-opening.

-

Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation, which may involve complex radical-mediated reactions.[23][24] Microbial degradation studies of pyridine often show hydroxylation of the ring as a key step.[23][24]

Conclusion

A thorough understanding and characterization of the solubility and stability of this compound are indispensable for its successful application in drug discovery and development. This guide has outlined the essential experimental protocols and theoretical considerations for a comprehensive assessment. By implementing robust methodologies for kinetic and thermodynamic solubility determination, and by developing a validated stability-indicating HPLC method through forced degradation studies, researchers can generate the critical data needed to advance promising drug candidates, optimize formulations, and meet regulatory requirements. The insights gained from these studies will ultimately contribute to the development of safer and more effective medicines.

References

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

- FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- SciSpace. (2014).

- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

- ICH. Q1A(R2) Guideline. [Link]

- AAPS.

- AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]

- Waters.

- ResearchGate. (2025). Solvent selection for pharmaceuticals. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

- PubMed. (2005). In vitro solubility assays in drug discovery. [Link]

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]

- PMC. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

- Drug Development & Delivery. (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

- PubMed. (1970). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. [Link]

- J&K Scientific. This compound | 128562-25-4. [Link]

- PMC. (1970). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. [Link]

- NIH. (2012).

- MedCrave. (2016).

- Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

- SAP. (2023).

- BioProcess International. (2005).

- Wikipedia. 4-Pyrrolidinylpyridine. [Link]

- ResearchGate. (2019).

- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- PubChem. 4-Pyrrolidinopyridine. [Link]

- Research and Reviews. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. [Link]

- Chem-Impex. This compound. [Link]

- Research and Reviews. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. [Link]

- IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. rroij.com [rroij.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. youtube.com [youtube.com]

- 15. database.ich.org [database.ich.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. scispace.com [scispace.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Structural Features of 4-Pyrrolidin-2-ylpyridine

Executive Summary: This technical guide provides a comprehensive analysis of 4-Pyrrolidin-2-ylpyridine (also known as 2-(Pyridin-4-yl)pyrrolidine), a heterocyclic compound of significant interest to medicinal chemistry and drug development. The molecule's unique architecture, combining a saturated, chiral pyrrolidine ring with an aromatic pyridine moiety, establishes a potent pharmacophore. This document elucidates the distinct roles of each structural component, their synergistic contribution to the molecule's physicochemical properties, and its primary pharmacological application as a modulator of nicotinic acetylcholine receptors (nAChRs). We present a detailed examination of its structure-activity relationships, a representative synthetic protocol, and the key molecular interactions that govern its biological activity, offering a foundational resource for researchers engaged in the design of novel therapeutics, particularly for neurological disorders.

Introduction to a Privileged Scaffold

This compound is a versatile chemical intermediate recognized for its utility in pharmaceutical development, catalysis, and material science.[1][2] Its structure is a conjunction of two "privileged" heterocyclic scaffolds: the pyrrolidine ring and the pyridine ring. The pyrrolidine moiety, a five-membered saturated heterocycle, is a cornerstone in numerous natural products and FDA-approved drugs, offering three-dimensional diversity crucial for specific interactions with biological targets.[3] Concurrently, the pyridine ring is a well-established pharmacophore known for its ability to participate in key binding interactions such as hydrogen bonding.[4] The combination of these two rings in a specific constitutional and stereochemical arrangement makes this compound a valuable building block for creating complex molecules targeting the central nervous system.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. As a colorless to light yellow liquid, its handling and storage require specific conditions to ensure stability.[1]

| Property | Value | Reference |

| IUPAC Name | 4-(pyrrolidin-2-yl)pyridine | [1] |

| Synonyms | 2-(4-Pyridyl)pyrrolidine, 4-(2-Pyrrolidinyl)pyridine | [1] |

| CAS Number | 128562-25-4 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage | Store at 0-8°C | [1] |

The core structure features a covalent bond between the C2 position of the pyrrolidine ring and the C4 position of the pyridine ring. This linkage creates a chiral center at the C2 position of the pyrrolidine ring, a critical feature for its biological activity.

Caption: 2D Structure of this compound with Chiral Center (*).

The Dual-Pharmacophore Architecture

The therapeutic potential of this compound arises directly from the distinct chemical properties of its two constituent rings and their spatial relationship.

The Pyrrolidine Moiety: A Chiral, 3D Scaffold

The non-aromatic, sp³-hybridized nature of the pyrrolidine ring imparts significant three-dimensional character to the molecule. Unlike flat, aromatic systems, this saturated ring can adopt various puckered conformations, allowing it to probe and fit into complex protein binding pockets with high specificity.

The most critical feature of this moiety is the chiral center at the C2 position . This stereocenter means the molecule exists as two enantiomers, (R)- and (S)-4-(pyrrolidin-2-yl)pyridine. Biological systems, being inherently chiral, often exhibit stereoselective interactions. Therefore, one enantiomer typically displays significantly higher affinity and efficacy for a given target than the other. This stereospecificity is a cornerstone of modern drug design, enabling the development of more potent and selective agents with potentially fewer off-target side effects.[5]

The Pyridine Moiety: The Hydrogen Bond Acceptor

The pyridine ring serves as a crucial electronic and structural counterpoint to the pyrrolidine ring. As an aromatic system, it is rigid and planar. The nitrogen atom within the ring is sp²-hybridized, and its lone pair of electrons is available to act as a hydrogen bond acceptor . This is a fundamental interaction in molecular recognition at biological targets. In many pyridine-containing drugs, this feature is essential for anchoring the molecule to a specific amino acid residue in a receptor or enzyme active site.[4]

Pharmacological Significance: A Nicotinic Acetylcholine Receptor (nAChR) Modulator

The structure of this compound is a close analog of nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), the prototypical agonist for nicotinic acetylcholine receptors (nAChRs).[6][7] This structural similarity strongly suggests that this compound functions as a ligand for this class of receptors, which are deeply implicated in cognitive function, addiction, and various neurological disorders.

The Nicotinic Pharmacophore Model

Decades of research have established a well-defined pharmacophore for nAChR agonists. It consists of two key features:

-

A Cationic Center: Typically a protonated amine that engages in a cation-π interaction with an aromatic amino acid residue (often tryptophan) in the receptor's binding site.[8]

-

A Hydrogen Bond Acceptor: An electronegative atom (like the nitrogen in a pyridine ring) capable of forming a hydrogen bond with a donor group on the receptor, such as a backbone amide proton.

This compound fits this model perfectly. Under physiological pH, the secondary amine of the pyrrolidine ring (pKa ~8-9) will be protonated, providing the required cationic center. The pyridine nitrogen provides the essential hydrogen bond acceptor.

Interaction with the nAChR Binding Site

The binding of this compound at the nAChR agonist binding site, located at the interface between two subunits, is a highly specific, multi-point interaction. The protonated pyrrolidine nitrogen forms a strong cation-π bond with the electron-rich face of a conserved tryptophan residue. Simultaneously, the pyridine nitrogen accepts a hydrogen bond from a backbone NH group on the complementary subunit of the receptor. This "lock-and-key" fit is what initiates the conformational change in the receptor that leads to ion channel opening and signal transduction.

Caption: Key pharmacophore interactions at the nAChR binding site.

Synthesis and Characterization

The synthesis of this compound requires a strategic approach to form the C-C bond between the two heterocyclic rings. A representative method involves the lithiation of a protected pyrrolidine followed by nucleophilic substitution on a pyridine precursor.[3]

Representative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for coupling similar heterocyclic systems.[3]

-

Preparation of the Lithium Intermediate:

-

To a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Add sec-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 4-chloropyridine (1.2 eq) in anhydrous THF.

-

Add the solution of 4-chloropyridine dropwise to the cold (-78 °C) solution of the lithium intermediate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

-

Workup and Deprotection:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(pyrrolidin-2-yl)pyridine.

-

Dissolve the crude protected product in dichloromethane. Add an excess of trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane (5 eq).

-

Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Remove the solvent and excess acid under reduced pressure. The residue can be triturated with diethyl ether to yield the product as its corresponding salt. The free base is obtainable via neutralization with a suitable base (e.g., NaHCO₃) and subsequent extraction.

-

Protocol: Purification and Characterization

-

Purification: The crude product is best purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol (often with a small percentage of ammonium hydroxide to prevent streaking of the amine product on the silica).

-

Characterization: The identity and purity of the final compound should be confirmed using a suite of analytical techniques:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the 4-substituted pyridine ring (two doublets) and a series of multiplets in the aliphatic region corresponding to the five non-equivalent protons of the pyrrolidine ring.

-

¹³C NMR: The spectrum will display signals for the nine distinct carbon atoms in the molecule, with pyridine carbons in the aromatic region (~120-150 ppm) and pyrrolidine carbons in the aliphatic region (~25-60 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 149.21.

-

Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine (~3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C=N/C=C stretching vibrations for the pyridine ring (~1600 cm⁻¹).

-

Conclusion

The key structural features of this compound—namely, the sp³-rich, chiral pyrrolidine scaffold and the electron-rich, hydrogen-bonding pyridine moiety—combine to form a potent and versatile pharmacophore. Its direct structural analogy to nicotine provides a clear mechanistic rationale for its activity at nicotinic acetylcholine receptors. The molecule's chirality is a critical determinant of its biological function, offering an opportunity for the development of highly selective therapeutic agents. The synthetic accessibility and the profound pharmacological relevance of this scaffold ensure that this compound will remain a molecule of high interest for researchers in drug discovery, particularly those targeting complex neurological diseases.

References

- 4-(1-Methyl-pyrrolidin-2-yl)-pyridine | C10H14N2. PubChem. [Link]

- Synthesis of 4-pyrrolidinopyridine. PrepChem.com. [Link]

- Pyrrolidine synthesis via ring contraction of pyridines.

- 4-Pyrrolidinopyridine | C9H12N2. PubChem. [Link]

- ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts.

- Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. [Link]

- Showing Compound Nicotine (FDB003968). FooDB. [Link]

- Nicotinic Agonists, Antagonists, and Modulators From N

- 4-Pyrrolidinylpyridine. Wikipedia. [Link]

- Structure activity relationship.

- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- 3-(Pyrrolidin-2-yl)pyridine | C9H12N2. PubChem. [Link]

- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. [Link]

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2. PubChem. [Link]

- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC - NIH. [Link]

- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

- Synthesis, spectroscopic characterization, biological screening, and theoretical studies of organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone.

- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one deriv

- Drug Information.

- Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

- Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]

- Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(1-Methyl-pyrrolidin-2-yl)-pyridine | C10H14N2 | CID 10154194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 8. Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of 4-Pyrrolidin-2-ylpyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-pyrrolidin-2-ylpyridine scaffold, a unique heterocyclic structure, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, drawing upon field-proven insights and extensive research to empower drug discovery and development professionals.

The this compound Core: A Privileged Scaffold

The this compound moiety combines the structural features of two important pharmacophores: the pyrrolidine ring and the pyridine ring. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional character that allows for precise spatial orientation of substituents, crucial for specific interactions with biological targets[1]. The pyridine ring, an aromatic heterocycle, is a common feature in many FDA-approved drugs and is known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are vital for molecular recognition at the active sites of enzymes and receptors[2]. The amalgamation of these two rings creates a versatile scaffold with favorable physicochemical properties, making it an attractive starting point for the design of novel therapeutic agents[3].

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors. Kinases are pivotal enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The 4-pyrrolidin-2-ylpyrimidine analogues, a closely related class of compounds, have demonstrated the ability to inhibit kinases involved in critical cancer-related signaling pathways[4][5].

Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism of this compound derivatives involves the inhibition of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and enzymes in the PI3K/Akt/mTOR and JAK-STAT pathways[4][6]. The pyridine and pyrrolidine moieties play crucial roles in binding to the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity and subsequent downstream signaling. This disruption of oncogenic signaling can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells[7].

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound and related pyridine derivatives against various cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative 8 | HCT-116 (Colon) | 3.94 | [8] |

| HepG-2 (Liver) | 3.76 | [8] | |

| MCF-7 (Breast) | 4.43 | [8] | |

| Pyridine Derivative 4e | A-549 (Lung) | 5.37 | [9] |

| Pyridine Derivative 7b | A-549 (Lung) | 5.70 | [9] |

| HepG-2 (Liver) | 3.54 | [9] | |

| Pyrazolopyridine 4 | HCT-116 (Colon) | 31.3 | [3] |

| MCF-7 (Breast) | 19.3 | [3] | |

| HepG2 (Liver) | 22.7 | [3] | |

| A549 (Lung) | 36.8 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Workflow: MTT Assay for Cytotoxicity

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

The this compound scaffold is also being explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The multifaceted nature of Alzheimer's, involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and cholinergic deficits, necessitates multi-target therapeutic approaches[10][11].

Mechanism of Action: Multi-Target Inhibition

Derivatives of this compound may exert their neuroprotective effects through multiple mechanisms:

-

Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which can improve cognitive function in Alzheimer's patients[2][12].

-

Inhibition of Aβ Aggregation: The aggregation of Aβ peptides into toxic plaques is a central event in Alzheimer's pathology. Certain pyridine derivatives have been shown to inhibit this aggregation process[12].

-

Anti-inflammatory and Antioxidant Effects: Chronic neuroinflammation and oxidative stress contribute significantly to neuronal damage in Alzheimer's disease. Some pyridine derivatives have demonstrated anti-inflammatory and antioxidant properties[13].

Logical Relationship: Multi-Target Approach in Alzheimer's Disease

Caption: Multi-target mechanism of this compound derivatives in Alzheimer's disease.

Quantitative Data: In Vitro Neuroprotective Activity